2,3-Diethyl-5-methylpyrazine-N4-oxide is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazines. It is characterized by its unique structure and is primarily used in various scientific applications, including flavoring agents and biochemical research. This compound has garnered attention due to its distinct flavor profile and potential applications in food science and organic chemistry.
2,3-Diethyl-5-methylpyrazine-N4-oxide is classified under the broader category of pyrazine derivatives, which are known for their aromatic properties and are commonly found in various natural sources. The compound can be synthesized through various chemical reactions involving pyrazine derivatives. It is identified by its CAS number 1076200-01-5 and has a molecular formula of with a molecular weight of 166.22 g/mol .
The synthesis of 2,3-Diethyl-5-methylpyrazine-N4-oxide can be achieved through several methods, primarily focusing on the modification of existing pyrazine structures. One common approach involves the oxidation of 2,3-Diethyl-5-methylpyrazine using oxidizing agents such as hydrogen peroxide or other suitable reagents to introduce the N4-oxide functional group.
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Reaction monitoring can be performed using techniques such as thin-layer chromatography or gas chromatography to assess the progress of the reaction.
The molecular structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, providing insights into its electronic environment and connectivity.
2,3-Diethyl-5-methylpyrazine-N4-oxide participates in various chemical reactions typical of nitrogen-containing heterocycles. These may include:
The reactivity is influenced by the electronic effects of substituents on the pyrazine ring, which can affect reaction pathways and mechanisms.
The mechanism of action for 2,3-Diethyl-5-methylpyrazine-N4-oxide primarily involves its interactions in biochemical pathways or flavoring processes. In flavor chemistry, it contributes to specific taste profiles associated with roasted or meaty flavors.
Relevant analyses have shown that this compound exhibits significant thermal stability which is advantageous for culinary applications.
2,3-Diethyl-5-methylpyrazine-N4-oxide finds applications in various fields:
This compound's versatility makes it valuable in both industrial applications and scientific research contexts .
Pyrazines are nitrogen-containing heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms at para positions. Alkylpyrazines, such as 2,3-diethyl-5-methylpyrazine (DEMP), are naturally abundant in roasted foods (coffee, sesame, tea) and contribute nutty, earthy, and caramel-like aromas due to their extremely low odor thresholds (e.g., DEMP's threshold is 0.009–0.018 ng/L) [2] [4] [6]. DEMP’s structure features ethyl groups at C2/C3 and a methyl group at C5, enhancing its volatility and flavor potency [1] [8].
Table 1: Key Properties of 2,3-Diethyl-5-methylpyrazine and Its N4-Oxide Derivative
Property | 2,3-Diethyl-5-methylpyrazine (DEMP) | 2,3-Diethyl-5-methylpyrazine-N4-oxide |
---|---|---|
CAS Number | 18138-04-0 [1] [6] | Not assigned |
Molecular Formula | C₉H₁₄N₂ | C₉H₁₄N₂O |
Molecular Weight | 150.22 g/mol [6] | 166.22 g/mol |
Key Functional Groups | Alkyl substituents | N-Oxide, alkyl substituents |
Odor Profile | Nutty, coffee-like [6] [8] | Likely altered polarity/reduced volatility |
Natural Occurrence | Coffee, sesame, tea [4] [9] | Microbial metabolite [2] |
N-Oxidation of DEMP generates 2,3-diethyl-5-methylpyrazine-N4-oxide, where oxygen atom addition at the N4 position introduces significant electronic changes:
N-Oxidation is a strategic modification in medicinal and agrochemical design. The N–O moiety confers unique properties:
Table 2: Key Reactions Involving Pyrazine N-Oxides
Reaction Type | Example | Application |
---|---|---|
Microbial Degradation | DEMP → 5,6-Diethyl-2-hydroxy-3-methylpyrazine | Bioremediation of food industry waste gases [2] |
C-H Functionalization | Phosphorylation at C2 using diethyl H-phosphonate | Synthesis of phosphorylated flavor compounds [3] |
Ring Contraction | Photochemical rearrangement to imidazoles | Accessing fused heterocycles [3] |
In flavor chemistry, N-oxidation alters sensory properties. DEMP’s N4-oxide likely exhibits reduced volatility and modified aroma due to its polarity, though this remains underexplored compared to parent alkylpyrazines [4] [9].
Despite their significance, critical knowledge gaps persist:
Table 3: Documented Degradation Pathway of DEMP by Mycobacterium sp. DM-11
Step | Substrate | Product | Conditions | Key Observations |
---|---|---|---|---|
1 | DEMP | 5,6-Diethyl-2-hydroxy-3-methylpyrazine (DHM) | Aerobic, induced cells | NH₄⁺ release; O₂-dependent [2] |
2 | DHM | Ring-cleaved metabolites | Aerobic | No intermediates isolated; rapid fission |
Future research should prioritize enzymatic characterization, environmental fate studies, and controlled sensory analyses to define this derivative’s industrial and biological relevance.
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